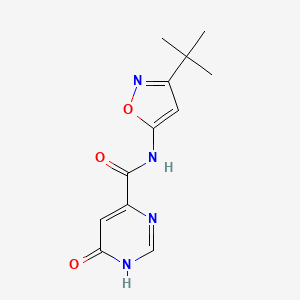
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a compound that features a unique combination of an isoxazole ring and a pyrimidine ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while pyrimidine is a six-membered ring with two nitrogen atoms
Mecanismo De Acción
Target of Action
Similar compounds with an isoxazole moiety have been found to target various proteins and enzymes, contributing to their wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives, in general, interact with their targets through various mechanisms, often leading to changes in the function of the target proteins or enzymes .
Biochemical Pathways
Compounds with an isoxazole moiety are known to influence a variety of biochemical pathways due to their interaction with different targets .
Result of Action
Isoxazole derivatives are known to exhibit a range of effects at the molecular and cellular levels due to their interaction with various targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The specific conditions would depend on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Functional groups on the isoxazole or pyrimidine rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring could yield oxazoles, while reduction could produce amines. Substitution reactions could introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole and pyrimidine derivatives, such as:
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: A compound with potential as an FLT3 inhibitor for treating acute myeloid leukemia.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: A BRD4 inhibitor with applications in cancer therapy.
Uniqueness
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of an isoxazole ring and a pyrimidine ring, which could confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)8-5-10(19-16-8)15-11(18)7-4-9(17)14-6-13-7/h4-6H,1-3H3,(H,15,18)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFRYNVJAJKJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)


![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)



